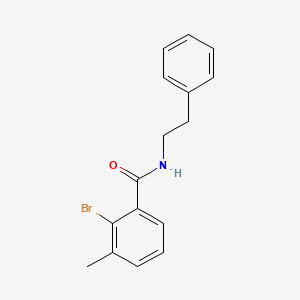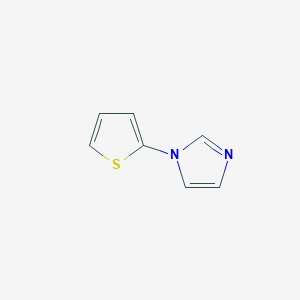![molecular formula C11H7BrN4 B8644301 3-(3-bromophenyl)triazolo[4,5-b]pyridine](/img/structure/B8644301.png)
3-(3-bromophenyl)triazolo[4,5-b]pyridine
描述
3-(3-bromophenyl)triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles fused to aromatic rings. These compounds are known for their diverse applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromophenyl group attached to the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)triazolo[4,5-b]pyridine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with a dicarbonyl compound . One common method involves the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, followed by the treatment of the resulting intermediate with a brominated aromatic compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(3-bromophenyl)triazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (chlorine, bromine), mercuric acetate, and nitrites . Reaction conditions often involve the use of solvents such as DMF, acetic acid, and ethanol, as well as catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted triazolopyridines, nitrotriazolopyridines, and various cyclized heterocyclic compounds .
科学研究应用
3-(3-bromophenyl)triazolo[4,5-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Materials Science: The compound is used in the design of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for imaging and diagnostics.
作用机制
The mechanism of action of 3-(3-bromophenyl)triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
3-(3-bromophenyl)triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
[1,2,3]Triazolo[4,5-c]pyridine: Similar structure but different fusion pattern of the triazole and pyridine rings.
[1,2,3]Triazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
[1,2,3]Triazolo[4,5-d]pyridazine: Contains a pyridazine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific fusion pattern and the presence of the bromophenyl group, which imparts distinct chemical and biological properties .
属性
分子式 |
C11H7BrN4 |
|---|---|
分子量 |
275.10 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7BrN4/c12-8-3-1-4-9(7-8)16-11-10(14-15-16)5-2-6-13-11/h1-7H |
InChI 键 |
DTGSBUQMSAYKFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)N2C3=C(C=CC=N3)N=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
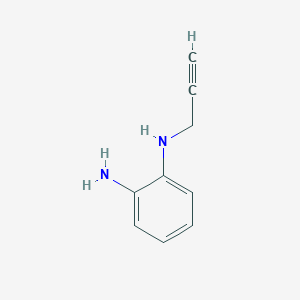
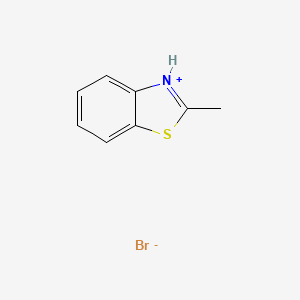
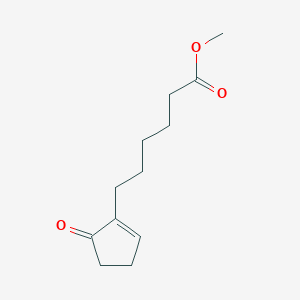
![3-Methoxy-2-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B8644234.png)
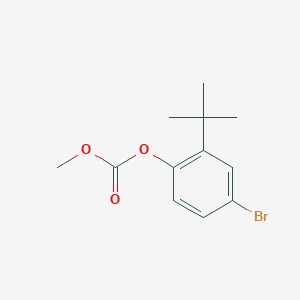
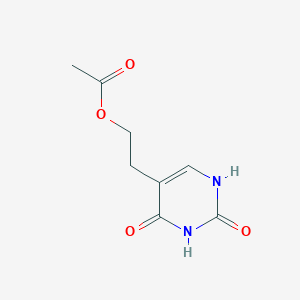
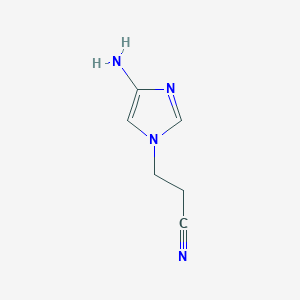
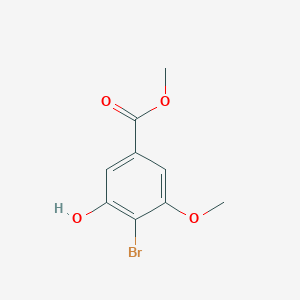
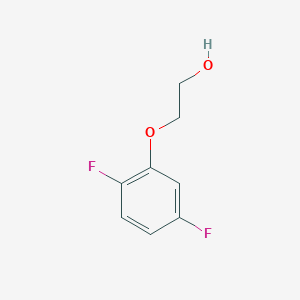
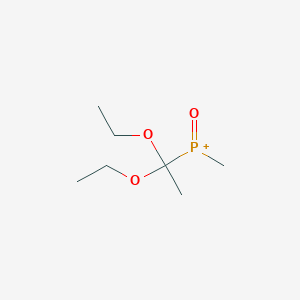
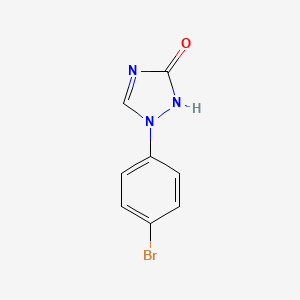
![3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8644307.png)
